molecular formula C14H10Br2N2O2 B3056214 1,2-Bis(4-bromobenzoyl)hydrazine CAS No. 69673-99-0

1,2-Bis(4-bromobenzoyl)hydrazine

Cat. No. B3056214
CAS RN: 69673-99-0
M. Wt: 398.05 g/mol
InChI Key: OJCDNDVAJJIWRW-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromobenzoyl)hydrazine is a chemical compound with the molecular formula C14H10Br2N2O2 and a molecular weight of 398.05 g/mol . It is also known by other names such as Benzoic acid, 4-bromo-, 2-(4-bromobenzoyl)hydrazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Bis(4-bromobenzoyl)hydrazine include a melting point of 302-303 °C, a predicted boiling point of 587.5±50.0 °C, a predicted density of 1.727±0.06 g/cm3, and a predicted acidity coefficient (pKa) of 9.80±0.23 .

Scientific Research Applications

Thermotropic Cubic Mesophases

1,2-Bis(4-bromobenzoyl)hydrazine derivatives have been studied for their ability to form thermotropic cubic mesophases. These compounds, with a specific structural formula, show smectic C phases and at lower temperatures, optically isotropic phases with cubic symmetry. The lattice units consist of micellar dimension aggregations. These compounds were characterized using microscopic, dilatometric, and calorimetric investigations. The cubic mesophases formed are notable for not exhibiting complete miscibility with smectic D phases (Demus et al., 1981).

Synthesis for Energetic Materials

Another research application involves the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor in the synthesis of hexanitrazobenzene, an important energetic material. This compound shows promise in terms of superior performance compared to other energetic materials like TACOT and HNS in velocity of detonation (Badgujar et al., 2009).

Antibacterial Studies

A series of 1,2-bis(1,3,4-oxadiazol-2-yl)ethanes and 1,2-bis(4-amino-1,2,4-triazol-3-yl)ethanes, derived from acylhydrazones, were synthesized and characterized. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria at low concentrations (Holla et al., 2000).

Supramolecular Organization

Research into the supramolecular organization of bis(3-halo-4-dimethylaminobenzylidene)hydrazines, which includes derivatives of 1,2-bis(4-bromobenzoyl)hydrazine, has been conducted. These compounds were synthesized and their crystal structures were studied, revealing monoclinic crystal structures with specific space groups and dimensions. This study helps in understanding the molecular geometry and potential intermolecular interactions (Guieu et al., 2013).

Optical and Electrophotoconductive Properties

A study focused on the synthesis and application properties of new hole transport materials involving bis(4-nitrobenzoyl)hydrazine, a related compound. These materials exhibit good carrier transmission performance, which is crucial for developing advanced optical and electrophotoconductive applications (Li-mei, 2005).

Future Directions

A study suggests the potential use of 1,2-Bis(4-bromobenzoyl)hydrazine in the synthesis of hybrid porous frameworks, indicating potential future directions in material science .

properties

IUPAC Name

4-bromo-N'-(4-bromobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCDNDVAJJIWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989827
Record name 4-Bromo-N-[(4-bromophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-bromobenzoyl)hydrazine

CAS RN

69673-99-0
Record name NSC88156
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-N-[(4-bromophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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